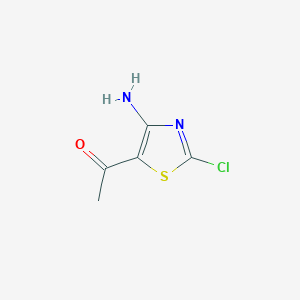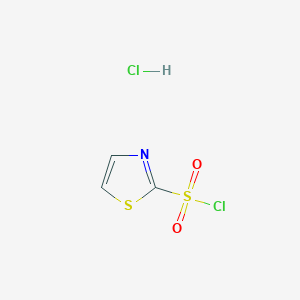
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent widely used in organic synthesis. This compound is characterized by the presence of a magnesium-bromine bond, which makes it highly reactive and useful for forming carbon-carbon bonds in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide typically involves the reaction of 2-Chloro-5-(trifluoromethoxy)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete formation of the Grignard reagent.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is monitored closely to ensure high yield and purity of the final product. The Grignard reagent is then typically stored in THF to maintain its stability and reactivity.
化学反応の分析
Types of Reactions: 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions, such as the Kumada coupling, to form biaryl compounds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Alkyl Halides: These are used in nucleophilic substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.
科学的研究の応用
2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of novel materials with unique properties.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which enhances its nucleophilicity. This allows the compound to effectively form new carbon-carbon bonds through nucleophilic addition or substitution reactions.
類似化合物との比較
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Comparison: 2-Chloro-5-(trifluoromethoxy)phenylmagnesium bromide is unique due to the presence of both chloro and trifluoromethoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain types of chemical reactions compared to its analogs. The trifluoromethoxy group increases the electron-withdrawing capacity, while the chloro group provides additional reactivity sites for further functionalization.
特性
分子式 |
C7H3BrClF3MgO |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
magnesium;1-chloro-4-(trifluoromethoxy)benzene-6-ide;bromide |
InChI |
InChI=1S/C7H3ClF3O.BrH.Mg/c8-5-1-3-6(4-2-5)12-7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChIキー |
NOTJQIWMQDBIOD-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=[C-]C=C1OC(F)(F)F)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


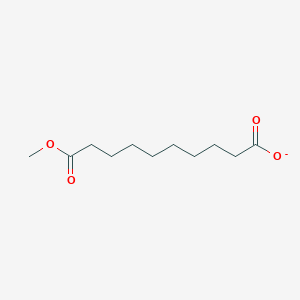
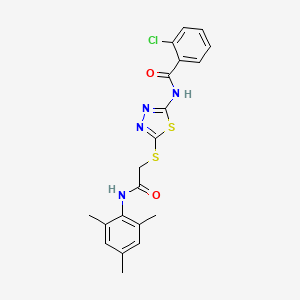
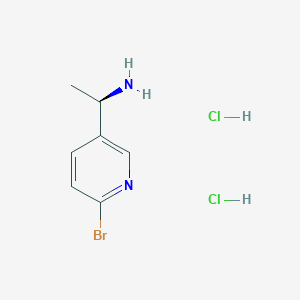
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
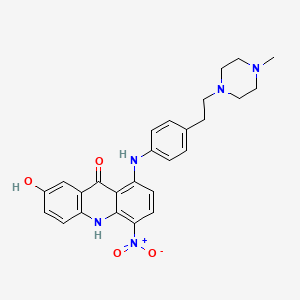


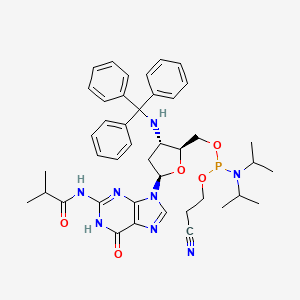
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
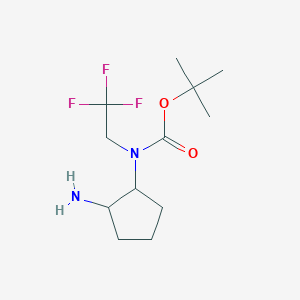
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
